molecular formula C15H12F3NO3S B589788 (1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine CAS No. 40618-87-9

(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine

Cat. No. B589788
CAS RN: 40618-87-9
M. Wt: 343.32
InChI Key: GRMIFAAVNPCQDY-RGEXLXHISA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can include understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Environmental Impact and Degradation

PFAS, including compounds with sulfonyl and trifluoromethyl groups, are persistent environmental pollutants. Studies have focused on their environmental fate, including microbial degradation mechanisms and impacts on water and soil systems. For instance, the degradation pathways of polyfluoroalkyl chemicals have been examined, revealing the transformation into perfluoroalkyl acids (PFAAs) and understanding the environmental fate and effects of these precursors (Liu & Mejia Avendaño, 2013).

Analytical Detection and Environmental Monitoring

The development of analytical methods for the detection and quantification of PFAS in environmental samples is crucial. Research has been directed towards improving sensitivity and specificity in detecting these compounds in water, soil, and biological samples, facilitating the monitoring of their distribution and accumulation in the environment (Munoz et al., 2019).

Adsorption and Removal Technologies

Significant efforts have been made to develop effective adsorbents for the removal of PFAS from water and wastewater. The adsorption behavior of various PFCs on different materials has been studied, revealing insights into the mechanisms involved and guiding the design of more efficient treatment technologies (Du et al., 2014).

Health and Environmental Risk Assessment

The immunotoxicity and potential health risks associated with exposure to PFAS, including compounds structurally related to the chemical , have been extensively reviewed. These studies provide a basis for understanding the biological effects and guiding regulatory and public health responses to manage and mitigate risks (DeWitt et al., 2012).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Future studies could involve the use of techniques such as metabolomics and proteomics to elucidate the pathways impacted by this compound and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular context.

Safety and Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting potential future research directions or applications for the compound .

properties

IUPAC Name

[(Z)-(2,2,2-trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-11-7-9-13(10-8-11)23(20,21)22-19-14(15(16,17)18)12-5-3-2-4-6-12/h2-10H,1H3/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMIFAAVNPCQDY-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=CC=C2)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858529
Record name (1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine

CAS RN

1621605-84-2, 40618-87-9
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-, O-[(4-methylphenyl)sulfonyl]oxime, (1Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621605-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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